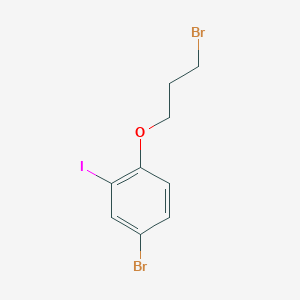

4-Bromo-1-(3-bromopropoxy)-2-iodobenzene

Description

Properties

IUPAC Name |

4-bromo-1-(3-bromopropoxy)-2-iodobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Br2IO/c10-4-1-5-13-9-3-2-7(11)6-8(9)12/h2-3,6H,1,4-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHEVYNLEFWKQTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)I)OCCCBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Br2IO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.88 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-(3-bromopropoxy)-2-iodobenzene typically involves a multi-step process. One common method starts with the iodination of 4-bromo-2-nitrophenol to form 4-bromo-2-iodophenol. This intermediate is then subjected to a nucleophilic substitution reaction with 3-bromopropanol in the presence of a base, such as potassium carbonate, to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-(3-bromopropoxy)-2-iodobenzene can undergo several types of chemical reactions, including:

Nucleophilic Substitution: The bromine and iodine atoms can be replaced by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various alkyl halides.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an alkyl halide can yield a new ether derivative, while oxidation can produce a corresponding quinone.

Scientific Research Applications

4-Bromo-1-(3-bromopropoxy)-2-iodobenzene has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-1-(3-bromopropoxy)-2-iodobenzene depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would vary based on the context of its use, such as enzyme inhibition or receptor binding studies.

Comparison with Similar Compounds

The structural and functional properties of 4-Bromo-1-(3-bromopropoxy)-2-iodobenzene are compared below with key analogues, focusing on substituent effects, physical properties, and applications.

Halogen-Substituted Analogues

Key Findings :

- Halogen Position : The position of halogens significantly impacts reactivity. For example, iodine at position 2 (target compound) may favor electrophilic substitution at the para position, whereas iodine at position 4 (2-Bromo-1-chloro-4-iodobenzene) alters regioselectivity .

- Electron Effects : Fluorine’s electronegativity in 4-Bromo-2-fluoro-1-iodobenzene increases the compound’s stability compared to bromine or iodine .

Alkoxy-Substituted Analogues

Key Findings :

- Bromination: The terminal bromine in 3-bromopropoxy may enhance reactivity in nucleophilic substitutions compared to non-halogenated alkoxy groups.

Fluorinated Alkoxy Analogues

Key Findings :

- Electron Effects : Fluorinated alkoxy groups (e.g., trifluoromethoxy) are stronger electron-withdrawing groups than bromopropoxy, altering the benzene ring’s electronic profile and reactivity .

- Biological Activity : Fluorinated analogues are more likely to exhibit metabolic stability, making them preferable in drug design compared to brominated alkoxy groups .

Chloromethyl vs. Bromopropoxy Analogues

Key Findings :

- Reactivity : Chlorine’s lower leaving-group ability compared to bromine may reduce efficiency in substitution reactions .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-Bromo-1-(3-bromopropoxy)-2-iodobenzene, and what critical parameters influence yield and purity?

- Answer : A validated synthesis involves bromination of a precursor (e.g., 4-bromo-2-iodo-1-methylbenzene) using N-bromosuccinimide (NBS) in anhydrous 1,2-dichloroethane under argon. Critical parameters include:

- Stoichiometry : A 1.1:1 molar ratio of NBS to precursor ensures complete bromination.

- Catalyst : Dibenzoyl peroxide (0.05 equiv) initiates radical-mediated bromination .

- Solvent choice : Polar aprotic solvents minimize side reactions.

Post-reaction, purification via column chromatography (silica gel, hexane/ethyl acetate) isolates the product with >95% purity.

Q. How is the compound characterized structurally, and which spectroscopic methods are most effective?

- Answer :

- NMR spectroscopy : ¹H and ¹³C NMR identify substituent positions and confirm regiochemistry. For example, the deshielded proton adjacent to the iodine atom appears downfield (~δ 8.1 ppm).

- X-ray crystallography : SHELXL refines crystal structures, resolving bond lengths and angles. ORTEP-3 visualizes thermal ellipsoids to assess molecular packing .

- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺) and isotopic pattern (Br/I).

Advanced Research Questions

Q. When encountering discrepancies in reaction yields during synthesis, what analytical approaches can identify and resolve such inconsistencies?

- Answer :

- Impurity profiling : Use HPLC or GC-MS to detect byproducts (e.g., dehalogenated species or over-brominated analogs).

- In situ monitoring : ReactIR tracks intermediate formation (e.g., radical species during NBS-mediated bromination) to optimize reaction time .

- Kinetic studies : Varying temperature (e.g., 60–80°C) identifies Arrhenius parameters to refine activation energy.

- Alternative catalysts : Testing AIBN instead of dibenzoyl peroxide may improve radical initiation efficiency .

Q. How does the electronic environment of the benzene ring influence the reactivity of 4-Bromo-1-(3-bromopropoxy)-2-iodobenzene in cross-coupling reactions?

- Answer :

- Electron-withdrawing effects : The bromo and iodo groups deactivate the ring, directing nucleophilic attack to the para position of the alkoxy group.

- Computational modeling : Density Functional Theory (DFT) calculates Fukui indices to predict reactive sites for Suzuki-Miyaura couplings. For example, the iodine atom facilitates oxidative addition with Pd(0) catalysts .

- Experimental validation : Competitive coupling reactions with aryl boronic acids (e.g., phenyl vs. p-tolyl) quantify regioselectivity.

Q. What strategies are employed to analyze and mitigate halogen exchange reactions during functionalization of this compound?

- Answer :

- Protective groups : Masking iodine with trimethylsilyl groups prevents displacement during nucleophilic substitutions.

- Catalyst screening : Copper(I) iodide in Ullmann couplings minimizes iodine loss compared to Pd-based systems .

- Kinetic vs. thermodynamic control : Lower temperatures (e.g., 0°C) favor retention of bromine over iodine in SNAr reactions.

- Post-reaction analysis : ICP-MS quantifies residual halogens to confirm retention ratios .

Data Contradiction and Mechanistic Analysis

Q. How can researchers reconcile conflicting data regarding the compound’s stability under varying storage conditions?

- Answer :

- Accelerated stability studies : Store samples at 25°C, 40°C, and -20°C for 1–6 months, monitoring degradation via TLC and NMR.

- Light sensitivity : UV-vis spectroscopy assesses photolytic decomposition (λmax ~290 nm for iodine loss).

- Moisture control : Karl Fischer titration quantifies water uptake, which may hydrolyze the alkoxy group .

Q. What mechanistic insights guide the optimization of catalytic systems for C–I bond activation in this compound?

- Answer :

- Oxidative addition studies : Cyclic voltammetry measures Pd(0)/Pd(II) redox potentials to select ligands (e.g., XPhos) that stabilize transition states.

- Radical pathways : EPR spectroscopy detects iodine-centered radicals in Cu-catalyzed reactions, informing solvent choice (e.g., DMF vs. THF) .

- Isotope labeling : Using ¹²⁷I vs. ¹²⁵I isotopes tracks bond cleavage efficiency in time-resolved experiments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.